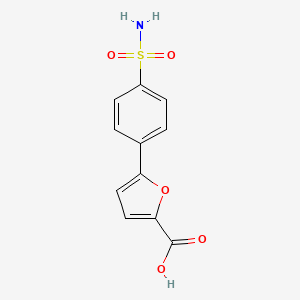

5-(4-Sulfamoylphenyl)furan-2-carboxylic acid

説明

5-(4-Sulfamoylphenyl)furan-2-carboxylic acid (CAS 773871-34-4) is a furan-based carboxylic acid derivative with a sulfamoylphenyl substituent. Its molecular formula is C₁₁H₉NO₅S, and it has a molecular weight of 267.26 g/mol .

特性

CAS番号 |

773871-34-4 |

|---|---|

分子式 |

C11H9NO5S |

分子量 |

267.26 g/mol |

IUPAC名 |

5-(4-sulfamoylphenyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C11H9NO5S/c12-18(15,16)8-3-1-7(2-4-8)9-5-6-10(17-9)11(13)14/h1-6H,(H,13,14)(H2,12,15,16) |

InChIキー |

GPOKWNQSZKAUKJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)S(=O)(=O)N |

製品の起源 |

United States |

準備方法

Molecular Architecture and Reactivity

The target molecule features a furan-2-carboxylic acid core substituted at the 5-position with a 4-sulfamoylphenyl group. The furan ring’s electron-rich nature facilitates electrophilic substitution, while the carboxylic acid and sulfamoyl groups introduce challenges in regioselectivity and functional group compatibility. Key synthetic hurdles include:

-

Protection of the carboxylic acid during sulfamoylation to prevent side reactions.

-

Steric and electronic effects influencing coupling reactions at the 5-position.

-

Stability of the sulfamoyl group under acidic or oxidative conditions.

Direct Coupling Strategies

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a cornerstone for constructing biaryl systems. For this compound, this involves coupling a boronic acid derivative of 4-sulfamoylbenzene with a halogenated furan-2-carboxylate precursor.

Reaction Protocol

-

Halogenated Furan Precursor : 5-Bromofuran-2-carboxylic acid methyl ester is prepared via bromination of furan-2-carboxylate using N-bromosuccinimide (NBS) in acetic acid.

-

Boronic Acid Derivative : 4-Sulfamoylphenylboronic acid is synthesized by borylation of 4-bromobenzenesulfonamide via Miyaura borylation (Pd(dppf)Cl₂, KOAc, bis(pinacolato)diboron).

-

Coupling Conditions :

Optimization Insights

Ullmann-Type Coupling

Copper-mediated coupling offers a cost-effective alternative for aryl-aryl bond formation, though with lower yields compared to Suzuki reactions.

Methodology

-

Substrates : 5-Iodofuran-2-carboxylic acid methyl ester and 4-sulfamoylphenylzinc chloride.

-

Conditions :

Stepwise Functionalization Approaches

Sulfamoylation of 5-(4-Aminophenyl)furan-2-carboxylic Acid

This two-step strategy avoids coupling reactions by introducing the sulfamoyl group post-amination.

Amination and Sulfonation

-

Nitration/Reduction :

-

Sulfamoylation :

Challenges

Oxidative Carboxylation of 5-(4-Sulfamoylphenyl)furfural

Inspired by furfural oxidation strategies, this method converts a formyl group to a carboxylic acid.

Reaction Pathway

-

Substrate Synthesis : 5-(4-Sulfamoylphenyl)furfural is prepared via Vilsmeier-Haack formylation of 5-(4-sulfamoylphenyl)furan.

-

Oxidation :

Protective Group Strategies

Acetal Protection of the Carboxylic Acid

To prevent decarboxylation during sulfamoylation, the carboxylic acid is protected as a methyl ester or tert-butyl ester.

Methyl Ester Route

-

Protection : Furan-2-carboxylic acid is treated with SOCl₂/MeOH to form methyl furan-2-carboxylate.

-

Coupling/Sulfamoylation : Follow Suzuki or Ullmann protocols.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Suzuki Coupling | 68–78 | High regioselectivity, scalability | Cost of Pd catalysts |

| Ullmann Coupling | 45–50 | Low cost | Long reaction times, moderate yields |

| Stepwise Sulfonation | 60–65 | Avoids coupling reactions | Multiple steps, byproduct formation |

| Oxidative Carboxylation | 85 | Green conditions (O₂ oxidant) | Requires specialized catalysts |

化学反応の分析

4. 科学研究への応用

化学:

触媒: この化合物は、特に遷移金属を含む触媒反応において配位子として使用できます。

生物学および医学:

抗菌剤: 5-(4-スルファモイルフェニル)フラン-2-カルボン酸の誘導体は、細菌の増殖を阻害する能力があるため、抗菌剤としての可能性を示しています。

創薬: この化合物は、特に特定の酵素や受容体を標的にする新しい医薬品の開発における潜在的な用途について調査されています.

産業:

科学的研究の応用

Medicinal Applications

1.1 Antimicrobial Activity

The compound exhibits significant antimicrobial properties, attributed to the presence of the sulfamoyl moiety. Research indicates that derivatives containing this functional group can inhibit a variety of bacterial strains. For instance, sulfonamides have been widely studied for their antibacterial effects, with some derivatives showing enhanced activity against resistant strains of bacteria .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

1.2 Anti-inflammatory Properties

Studies have shown that compounds with sulfamoyl groups can exhibit anti-inflammatory effects. This makes them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines, thus reducing inflammation in tissues .

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the formation of new compounds with desired biological activities.

Table 2: Synthetic Applications and Derivatives

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Coupling with arenediazonium salts | This compound | Hydrazones | 55 |

| Reaction with malononitrile | This compound | Pyridazine derivatives | 50 |

| Formation of triazole derivatives | This compound | Triazolo[1,5-a]pyrimidine | 60 |

Material Science Applications

The compound's unique chemical structure also makes it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to form stable bonds can enhance the mechanical properties of polymer matrices.

3.1 Polymer Development

Research has indicated that incorporating this compound into polymer systems can improve thermal stability and mechanical strength. This is especially relevant in the production of biobased polyamide fibers, where it can serve as a monomer .

Case Studies

Case Study 1: Antimicrobial Efficacy Testing

In a controlled study, various derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications to the sulfamoyl group enhanced antibacterial activity significantly compared to unmodified counterparts .

Case Study 2: Synthesis and Characterization of New Derivatives

A series of new compounds were synthesized from this compound through various coupling reactions. Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of these derivatives, which were subsequently evaluated for their biological activities .

作用機序

6. 類似化合物の比較

類似化合物:

- 5-(4-アミノフェニル)フラン-2-カルボン酸

- 5-(4-ニトロフェニル)フラン-2-カルボン酸

- 5-(4-メチルフェニル)フラン-2-カルボン酸

比較:

- 5-(4-スルファモイルフェニル)フラン-2-カルボン酸 は、スルホンアミド基の存在によりユニークであり、特定の化学的および生物学的特性を与えています。

- 5-(4-アミノフェニル)フラン-2-カルボン酸 は、スルホンアミド基を欠いており、反応性と生物学的活性が異なる可能性があります。

- 5-(4-ニトロフェニル)フラン-2-カルボン酸 は、ニトロ基を含んでおり、還元によりアミンを形成することができ、異なる合成経路を提供します。

- 5-(4-メチルフェニル)フラン-2-カルボン酸 は、メチル基を含んでおり、スルホンアミド基と比較して反応性が低いため、化学的な挙動が異なります.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares 5-(4-sulfamoylphenyl)furan-2-carboxylic acid with key furan-carboxylic acid derivatives:

Key Research Findings

c) Toxicity and Selectivity

Furan-carboxylic acids generally show low cytotoxicity.

Physicochemical Properties

- Solubility : The sulfamoyl group enhances water solubility compared to nitro or trifluoromethyl analogs, which may improve bioavailability .

- Binding Affinity : Computational modeling suggests that sulfamoylphenyl derivatives could form stronger hydrogen bonds with Mab-SaS compared to nitro analogs, though experimental validation is needed .

生物活性

5-(4-Sulfamoylphenyl)furan-2-carboxylic acid, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C12H12N2O4S

- Molecular Weight : 284.3 g/mol

- IUPAC Name : this compound

This compound features a furan ring substituted with a sulfamoyl group and a carboxylic acid, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Research indicates that compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis by inhibiting mycobactin biosynthesis, crucial for iron acquisition in pathogenic mycobacteria .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antimycobacterial Activity : A study reported that structural analogs demonstrated significant inhibition of M. tuberculosis, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties against resistant strains .

- Cytotoxicity in Cancer Models : In vitro evaluations have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 µM to 30 µM . These findings suggest that further exploration of this compound could yield promising anticancer agents.

Comparative Analysis

A comparative analysis of this compound with other furan-based compounds highlights its unique biological profile:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | High | TBD |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | High | Moderate | 21.3 ± 4.1 |

| 3-Hydroxy-6,3’,4’-trimethoxyflavone | Low | High | 28.3 ± 5.1 |

This table illustrates that while some compounds show high antimicrobial activity, others excel in anticancer properties, indicating a diverse range of therapeutic potentials within this chemical class.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(4-Sulfamoylphenyl)furan-2-carboxylic acid and its analogs?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted phenylboronic acids and furan-2-carboxylic acid derivatives. For example, 5-(4-nitrophenyl)furan-2-carboxylic acid was synthesized via Suzuki-Miyaura coupling, optimized by adjusting molar ratios, temperature, and reaction time (e.g., 80°C for 12 hours in THF with Pd catalysts). Purification via recrystallization or chromatography ensures high yields (≥85%) .

Q. How can solubility and thermodynamic properties of this compound be systematically evaluated?

- Methodological Answer : Solubility in solvents like propan-2-ol or ethyl acetate can be determined using gravimetric or spectroscopic methods. Thermodynamic parameters (ΔHsol, ΔSsol) are calculated from temperature-dependent solubility data. For nitrophenyl analogs, solubility at 298 K inversely correlates with melting point, with ΔHsol ranging from +15 to +25 kJ/mol in propan-2-ol .

Q. What analytical techniques are critical for structural validation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 293.05 for nitrophenyl analogs). <sup>1</sup>H/<sup>13</sup>C NMR resolves substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm for sulfamoyl groups). Single-crystal X-ray diffraction (SC-XRD) provides absolute stereochemistry, as demonstrated for MbtI protein co-crystals .

Advanced Research Questions

Q. How does the sulfamoyl group influence interactions with biological targets like MbtI in M. tuberculosis?

- Methodological Answer : The sulfamoyl group enhances hydrogen bonding with active-site residues (e.g., Arg37 and Asp39 in MbtI). Co-crystallization studies of nitrophenyl analogs revealed binding affinities (Kd ~ 0.8–1.2 μM) via isothermal titration calorimetry (ITC). Competitive inhibition assays using <sup>59</sup>Fe-siderophore displacement further validate target engagement .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for antimicrobial activity?

- Methodological Answer : Systematic variation of substituents (e.g., sulfamoyl vs. nitro groups) combined with MIC assays against S. aureus or E. coli identifies key pharmacophores. For example, 5-(4-chlorophenyl) analogs show 4-fold higher activity (MIC = 8 μg/mL) than nitro derivatives due to enhanced membrane permeability, quantified via logP measurements .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model reaction pathways, such as esterification or amide coupling. For furan-2-carboxylic acid derivatives, the electron-withdrawing sulfamoyl group lowers LUMO energy (-2.1 eV), favoring nucleophilic attacks at the 5-position .

Q. What experimental designs optimize enantiomeric purity for chiral derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。